6-chloro-2-hydroxy-3-nitrobenzonitrile
Overview
Description
6-chloro-2-hydroxy-3-nitrobenzonitrile is an aromatic compound characterized by the presence of nitro, chloro, and cyano functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-hydroxy-3-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods aim to optimize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like phenolate and thiophenolate anions are employed in substitution reactions.
Major Products
Scientific Research Applications
6-chloro-2-hydroxy-3-nitrobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-hydroxy-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyano groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-chloro-6-cyanophenol
- 2-Nitro-5-chloro-4-cyanophenol
- 2-Nitro-5-bromo-6-cyanophenol
Uniqueness
6-chloro-2-hydroxy-3-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3ClN2O3 |
---|---|
Molecular Weight |
198.56 g/mol |
IUPAC Name |
6-chloro-2-hydroxy-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H |
InChI Key |
RQVUJDXGDQGJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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